molecular formula C18H14N4O3 B11385590 4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid

4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid

Cat. No.: B11385590
M. Wt: 334.3 g/mol
InChI Key: VTLGLTUSCOJKLX-UHFFFAOYSA-N
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Description

4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid is a complex organic compound that features a unique structure combining a benzodiazole ring with a pyrrole ring and a benzoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the benzodiazole ring through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines. The final step involves the coupling of these intermediates with benzoic acid under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to form alcohol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological or chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid involves its interaction with specific molecular targets in biological systems. The benzodiazole and pyrrole rings can interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the substituents on the compound .

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Similar in structure due to the presence of a five-membered ring containing nitrogen atoms.

    Benzothiazole derivatives: Share the benzodiazole ring structure and have similar biological activities.

    Pyrrole derivatives: Contain the pyrrole ring and are studied for their biological properties.

Uniqueness

4-[5-Amino-4-(1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoic acid is unique due to its combination of the benzodiazole and pyrrole rings with a benzoic acid moiety. This unique structure allows it to interact with a wide range of biological targets and undergo various chemical reactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C18H14N4O3/c19-16-15(17-20-12-3-1-2-4-13(12)21-17)14(23)9-22(16)11-7-5-10(6-8-11)18(24)25/h1-8,19,23H,9H2,(H,20,21)(H,24,25)

InChI Key

VTLGLTUSCOJKLX-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1C2=CC=C(C=C2)C(=O)O)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

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